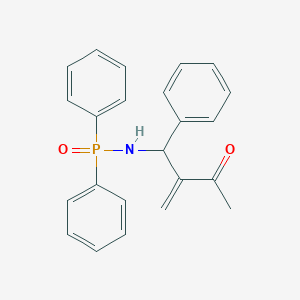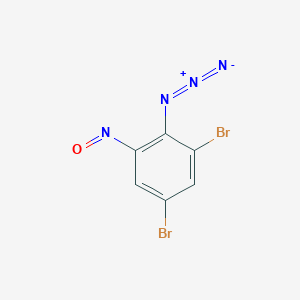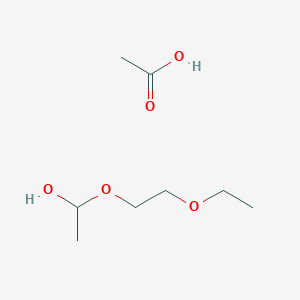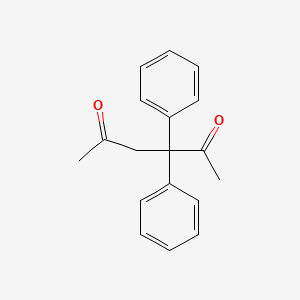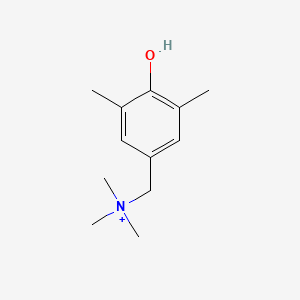![molecular formula C14H24BN2 B14231380 Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)- CAS No. 547768-66-1](/img/structure/B14231380.png)
Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a boron atom bonded to an amine group, along with a dimethylamino phenyl group and two isopropyl groups. Its distinct structure makes it a subject of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)- typically involves the reaction of appropriate boron-containing reagents with amines under controlled conditions. One common method includes the use of dichloro(diisopropylamino)borane as a starting material, which undergoes a series of reactions to introduce the dimethylamino phenyl group and achieve the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boron-oxygen compounds.
Reduction: Reduction reactions can modify the boron center or the amine groups.
Substitution: The compound can participate in substitution reactions where one or more groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-oxygen compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)- exerts its effects involves its interaction with specific molecular targets. The boron atom can form stable complexes with various substrates, facilitating reactions that are otherwise challenging. The dimethylamino phenyl group enhances its solubility and reactivity, allowing it to participate in a wide range of chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Dichloro(diisopropylamino)borane: A precursor in the synthesis of Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)-.
Triisopropylborane: Another boron-containing compound with different reactivity and applications.
Dimethylaminoborane: Shares the dimethylamino group but differs in its overall structure and properties.
Uniqueness
Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)- stands out due to its combination of a boron center with a dimethylamino phenyl group and isopropyl groups. This unique structure imparts specific reactivity and solubility characteristics, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
547768-66-1 |
|---|---|
Fórmula molecular |
C14H24BN2 |
Peso molecular |
231.17 g/mol |
InChI |
InChI=1S/C14H24BN2/c1-11(2)17(12(3)4)15-13-7-9-14(10-8-13)16(5)6/h7-12H,1-6H3 |
Clave InChI |
ZKKYGIZROGRJIP-UHFFFAOYSA-N |
SMILES canónico |
[B](C1=CC=C(C=C1)N(C)C)N(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


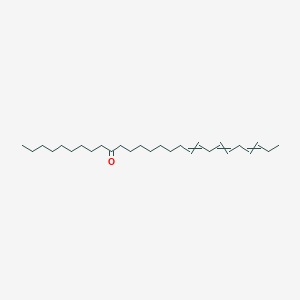
![(1H-Indol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B14231311.png)

![(7R)-7-[(4-methoxyphenyl)methoxy]oct-2-enal](/img/structure/B14231322.png)
![Carbamic acid, [(1R)-1-(trans-4-formylcyclohexyl)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B14231324.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14231326.png)

